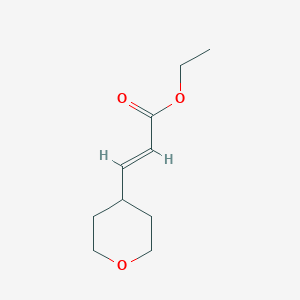

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate

Description

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an α,β-unsaturated ester featuring a tetrahydro-2H-pyran (THP) ring conjugated to an acrylate group. The (E)-stereochemistry ensures a planar geometry, enhancing its reactivity in conjugate additions and polymerization reactions. This compound is widely used as a pharmaceutical intermediate due to the THP group’s ability to modulate lipophilicity and bioavailability .

Propriétés

IUPAC Name |

ethyl (E)-3-(oxan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZTGSOBOFVQO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate typically involves the reaction of ethyl acrylate with tetrahydro-2H-pyran-4-yl derivatives. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with tetrahydro-2H-pyran-4-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as lanthanide triflates or silver (I) triflate can be employed to facilitate the reaction under milder conditions, thus reducing energy consumption and improving safety .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of polymers and other materials with specific properties

Mécanisme D'action

The mechanism of action of (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The tetrahydropyran ring may also interact with specific enzymes or receptors, influencing biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Ethyl 2-(4-(Cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS 745052-96-4)

- Molecular Formula : C₁₉H₂₄O₅S

- Molecular Weight : 364.5 g/mol

- Key Features : The 4-(cyclopropylsulfonyl)phenyl group introduces steric bulk and electron-withdrawing effects, enhancing binding to biological targets via sulfonyl-protein interactions. Compared to the parent compound, this derivative has increased polarity (PSA = 78.05 Ų) and molecular weight, which may reduce blood-brain barrier permeability .

(b) Ethyl 2-(4-(Cyclopropylthio)phenyl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (CAS 745052-95-3)

Ester Group and Core Structure Modifications

(a) Ethyl Tetrahydropyran-4-yl Acetate (CAS 103260-44-2)

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.2 g/mol

- Key Features: Lacking the acrylate group, this simpler ester has a boiling point of 228.3°C and lower molecular weight, making it more volatile. It is used as a solvent or intermediate in non-conjugated systems .

(b) (E)-Methyl 3-(4-Chloropyridin-3-yl)Acrylate

- Molecular Formula: C₉H₈ClNO₂

- Key Features: The pyridinyl group replaces the THP ring, introducing aromaticity and a chlorine atom. The methyl ester reduces steric hindrance compared to ethyl, accelerating hydrolysis .

Functional Group Additions

(a) (E)-Methyl 3-(1-Oxyl-2,2,6,6-Tetramethyl-1,2,3,6-Tetrahydropyridin-4-yl)Acrylate

- Molecular Formula: C₁₃H₂₀NO₃

- Key Features : The nitroxyl radical (oxyl) group introduces paramagnetism, enabling applications in spin-labeling studies. However, radical instability limits its use in long-term pharmaceutical formulations .

(b) Ethyl 2-(3-Acetyl-6-Methyl-2-Oxo-2H-Pyran-4-yloxy)Acetate

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point (°C) | LogP | Application |

|---|---|---|---|---|---|---|

| (E)-Ethyl 3-(THP-4-yl)acrylate | C₁₀H₁₆O₃ | 184.23 | THP ring | N/A | 1.92 | Pharmaceutical intermediate |

| CAS 745052-96-4 | C₁₉H₂₄O₅S | 364.5 | Cyclopropylsulfonylphenyl | N/A | 4.08 | Kinase inhibitor intermediate |

| CAS 745052-95-3 | C₁₉H₂₄O₃S | 332.46 | Cyclopropylthiophenyl | N/A | 4.08 | Antimicrobial agent precursor |

| Ethyl tetrahydropyran-4-yl acetate | C₉H₁₆O₃ | 172.2 | Acetate | 228.3 | 1.45 | Solvent, simple intermediate |

| (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate | C₉H₈ClNO₂ | 197.62 | 4-Chloropyridin-3-yl | N/A | 2.15 | Polymer precursor |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate?

- Methodological Answer : The compound is typically synthesized via esterification or dehydration reactions. For example:

- Esterification : Reacting the corresponding acrylic acid derivative with ethanol in the presence of catalysts like DMAP and triethylamine in tetrahydrofuran (THF), achieving yields up to 84% .

- Dehydration : Using solid acid catalysts (e.g., TiO₂) to dehydrate hydroxy precursors (e.g., ethyl 3-hydroxypropionate) under controlled conditions, with near-quantitative conversions (98%) reported .

- Table 1 : Synthetic Routes and Conditions

| Method | Catalysts/Solvents | Yield | Key Reference |

|---|---|---|---|

| Esterification | DMAP, Et₃N, THF | 84% | |

| Acid-catalyzed dehydration | TiO₂, ethanol | 98% |

Q. How is the stereochemical purity (E-configuration) of the compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal studies using SHELX software (e.g., SHELXL for refinement) resolve the spatial arrangement of substituents, confirming the E-configuration .

- NMR Spectroscopy : Coupling constants (J-values) between vinyl protons (typically ~16 Hz for trans configuration) provide indirect evidence .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS for purity assessment .

- Spectroscopy : ¹H/¹³C NMR for functional group identification, FT-IR for carbonyl (C=O) and ester (C-O) bond validation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s reactivity in polymerization studies?

- Methodological Answer :

- Conduct comparative kinetic studies under standardized conditions (temperature, initiators like AIBN).

- Use gel permeation chromatography (GPC) to analyze molecular weight distributions and identify side reactions (e.g., branching) .

- Cross-validate results with in-situ FT-IR or Raman spectroscopy to monitor reaction progress .

Q. What computational approaches predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for esterification/dehydration pathways using software like Gaussian or ORCA. Focus on steric effects from the tetrahydro-2H-pyran group .

- Molecular Dynamics (MD) Simulations : Study solvent interactions (e.g., ethanol vs. THF) to optimize reaction conditions .

Q. How does the tetrahydro-2H-pyran substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Perform accelerated stability testing in buffered solutions (pH 2–12) at elevated temperatures (40–60°C).

- Monitor degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. Why do reported yields for catalytic dehydration vary significantly across studies?

- Methodological Answer :

- Differences in catalyst activation (e.g., TiO₂ calcination temperature) and water removal efficiency (e.g., molecular sieves vs. azeotropic distillation) critically impact yields .

- Recommendation : Standardize catalyst pretreatment and moisture control protocols.

Safety and Handling

- General Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to acrylate’s irritant properties.

- Store under inert atmosphere (N₂) to prevent polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.